N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide
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Overview
Description
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is a chemical compound with the molecular formula C21H19Cl2NO3S. It is characterized by its complex structure, which includes aromatic rings, ether, and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide typically involves the reaction of 3,4-dichloro-2-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride may be used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are typically applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce nitro groups onto the aromatic rings, while hydrolysis would yield the corresponding sulfonic acid and amine derivatives .
Scientific Research Applications
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the aromatic rings can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-3,4-dichlorobenzenesulfonamide: Lacks the methoxy group, which may affect its reactivity and interactions.
N,N-dibenzyl-2-methoxybenzenesulfonamide: Lacks the chlorine atoms, potentially altering its chemical properties and applications.
N,N-dibenzyl-3,4-dichloro-2-methoxybenzamide: Contains an amide group instead of a sulfonamide, which can significantly change its reactivity and biological activity.
Uniqueness
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide is unique due to the presence of both chlorine atoms and a methoxy group on the aromatic ring, as well as the sulfonamide functional group.
Properties
IUPAC Name |
N,N-dibenzyl-3,4-dichloro-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO3S/c1-27-21-19(13-12-18(22)20(21)23)28(25,26)24(14-16-8-4-2-5-9-16)15-17-10-6-3-7-11-17/h2-13H,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDPYIQKHKBNOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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